

In-Depth Technical Guide: 4-bromo-1-ethylpyridin-2(1H)-one

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Compound of Interest

Compound Name: 4-bromo-1-ethylpyridin-2(1H)-one

Cat. No.: B1344759

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CAS Number: 832735-58-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-bromo-1-ethylpyridin-2(1H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages data from closely related analogs and established synthetic methodologies for the pyridin-2(1H)-one scaffold to provide a robust resource for researchers.

Chemical Structure and Properties

4-bromo-1-ethylpyridin-2(1H)-one belongs to the class of substituted pyridinones. The core structure consists of a pyridin-2(1H)-one ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group. In this specific compound, the nitrogen atom is substituted with an ethyl group, and the fourth carbon of the ring is substituted with a bromine atom.

Molecular Formula: C₇H₈BrNO

Molecular Weight: 202.05 g/mol

While specific experimental data such as melting point, boiling point, and solubility for **4-bromo-1-ethylpyridin-2(1H)-one** are not readily available in the public domain, data for

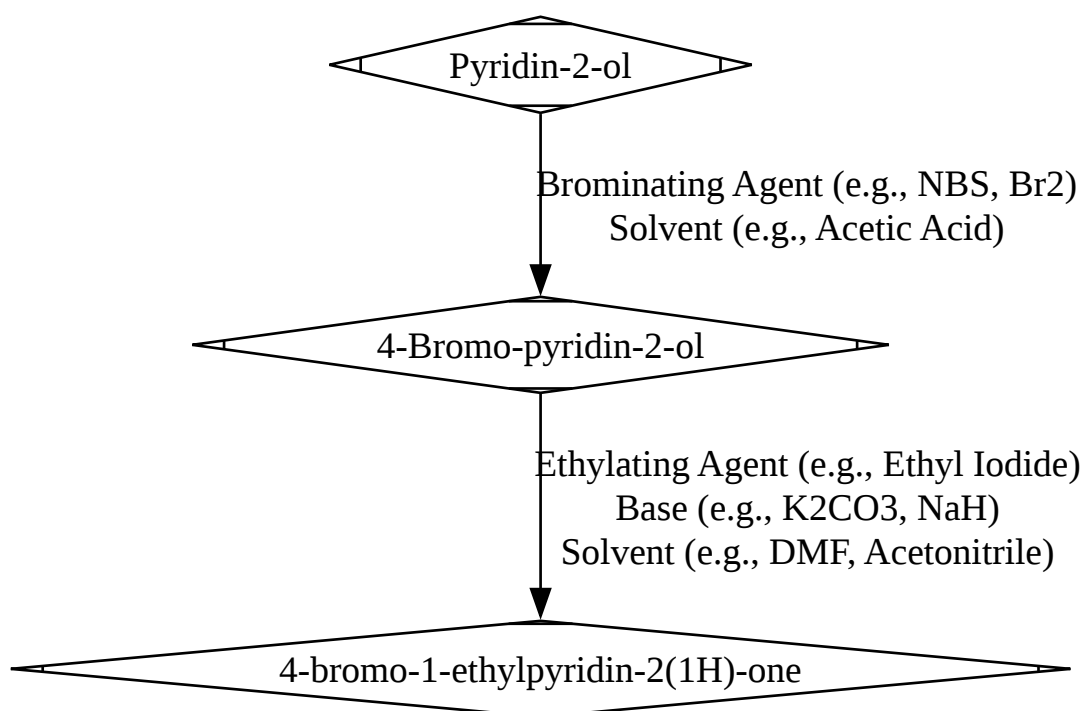
analogous compounds can provide estimations. For instance, related pyridinone structures are generally crystalline solids with moderate solubility in organic solvents.

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for **4-bromo-1-ethylpyridin-2(1H)-one** is not currently available. However, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of N-alkylated and 4-halogenated pyridin-2(1H)-ones. The following represents a generalized, multi-step synthetic approach.

Proposed Synthetic Pathway:

A likely synthetic route would involve the initial bromination of a suitable pyridin-2-ol precursor, followed by N-alkylation with an ethylating agent.



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Caption: Proposed two-step synthesis of **4-bromo-1-ethylpyridin-2(1H)-one**.

Experimental Protocol: General Procedure for N-Alkylation of a Pyridin-2-one

This protocol is a generalized procedure and would require optimization for the specific synthesis of **4-bromo-1-ethylpyridin-2(1H)-one**.

- **Reaction Setup:** To a solution of the 4-bromopyridin-2-ol precursor in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base such as potassium carbonate or sodium hydride. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Alkylating Agent:** An ethylating agent, such as ethyl iodide or ethyl bromide, is added dropwise to the reaction mixture at room temperature.
- **Reaction Progression:** The reaction is then heated to a temperature between 50-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-ethylated product.

Spectroscopic and Analytical Data (Analog-Based)

As specific spectral data for **4-bromo-1-ethylpyridin-2(1H)-one** is not available, the following tables present data for closely related analogs to provide a reference for characterization.

Table 1: ¹H NMR Data for Analogous Compounds

Compound	Solvent	Chemical Shift (δ) ppm
4-bromo-1-methylpyridin-2(1H)-one	-	Data not fully available.
General Pyridin-2-one Protons	CDCl ₃	H3: ~6.2-6.6, H4: ~7.2-7.6, H5: ~6.0-6.4, H6: ~7.1-7.5

Note: The presence of the bromine at the C4 position and the N-ethyl group will influence the chemical shifts of the ring protons in **4-bromo-1-ethylpyridin-2(1H)-one**.

Table 2: Mass Spectrometry Data for Analogous Compounds

Compound	Ionization Mode	[M+H] ⁺ (m/z)
4-bromo-1-(2-(dimethylamino)ethyl)pyridin-2(1H)-one	ESI	Not specified, but molecular formula is C ₉ H ₁₃ BrN ₂ O.
Hypothetical for 4-bromo-1-ethylpyridin-2(1H)-one	ESI	202.0/204.0 (due to 79Br/81Br isotopes)

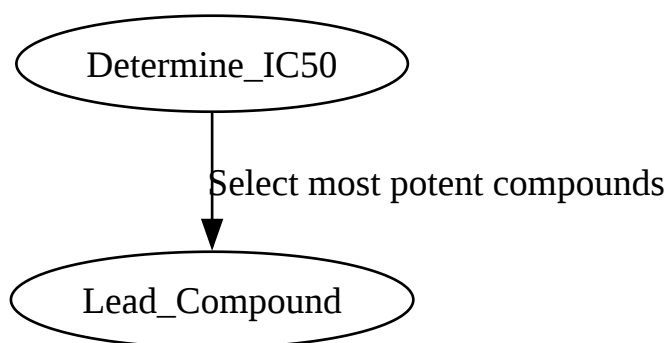
Potential Biological Activity and Signaling Pathways

The pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. Derivatives of pyridin-2(1H)-one have been investigated for a wide range of therapeutic applications.

Known Biological Activities of the Pyridinone Scaffold:

- **Anticancer:** Many pyridinone derivatives have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival.
- **Antiviral:** Certain pyridinone analogs have shown potent antiviral activity, particularly against HIV.
- **Antibacterial:** The pyridinone core has been incorporated into molecules with antibacterial properties.
- **Anti-inflammatory:** Some derivatives exhibit anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.

While the specific biological targets and signaling pathways of **4-bromo-1-ethylpyridin-2(1H)-one** have not been elucidated, a hypothetical workflow for screening its potential anticancer activity is presented below.



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Conclusion

4-bromo-1-ethylpyridin-2(1H)-one is a chemical entity with potential for further investigation in the field of drug discovery. While specific data for this compound is sparse, this guide provides a framework for its synthesis and characterization based on the well-established chemistry of the pyridin-2(1H)-one class. The diverse biological activities associated with this scaffold suggest that **4-bromo-1-ethylpyridin-2(1H)-one** and its derivatives are valuable candidates for screening in various therapeutic areas, particularly in oncology and infectious diseases. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

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